molecular formula C18H19NO4 B4922245 ethyl 4-[(2-phenoxypropanoyl)amino]benzoate

ethyl 4-[(2-phenoxypropanoyl)amino]benzoate

Cat. No. B4922245
M. Wt: 313.3 g/mol
InChI Key: ZFTHTUQZASFOGY-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-phenoxypropanoyl)amino]benzoate, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a benzamide derivative that has been found to have various biochemical and physiological effects, making it an attractive candidate for use in laboratory experiments. In

Scientific Research Applications

Ethyl 4-[(2-phenoxypropanoyl)amino]benzoate has been found to have various scientific research applications, including its use as a probe for investigating protein-protein interactions. It has been shown to bind to the PDZ domain of postsynaptic density protein 95 (PSD-95), which is involved in synaptic plasticity. This interaction has been used to study the role of PSD-95 in various physiological processes, such as learning and memory.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-phenoxypropanoyl)amino]benzoate involves its binding to the PDZ domain of PSD-95. This interaction disrupts the protein-protein interactions that are necessary for the proper functioning of PSD-95, leading to changes in synaptic plasticity. ethyl 4-[(2-phenoxypropanoyl)amino]benzoate has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
ethyl 4-[(2-phenoxypropanoyl)amino]benzoate has been found to have various biochemical and physiological effects, including its ability to modulate synaptic plasticity. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. ethyl 4-[(2-phenoxypropanoyl)amino]benzoate has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(2-phenoxypropanoyl)amino]benzoate has several advantages for use in laboratory experiments, including its ability to selectively bind to the PDZ domain of PSD-95. This allows for the investigation of the role of PSD-95 in various physiological processes. ethyl 4-[(2-phenoxypropanoyl)amino]benzoate also has neuroprotective effects, making it useful for studying neurodegenerative diseases. However, ethyl 4-[(2-phenoxypropanoyl)amino]benzoate has some limitations, including its potential toxicity and the need for optimization of the reaction conditions for its synthesis.

Future Directions

There are several future directions for research on ethyl 4-[(2-phenoxypropanoyl)amino]benzoate, including its use in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ethyl 4-[(2-phenoxypropanoyl)amino]benzoate could also be used to investigate the role of PSD-95 in other physiological processes, such as addiction and pain. Further optimization of the synthesis method of ethyl 4-[(2-phenoxypropanoyl)amino]benzoate could also lead to increased yields and reduced toxicity.

Synthesis Methods

The synthesis of ethyl 4-[(2-phenoxypropanoyl)amino]benzoate involves the reaction of ethyl 4-aminobenzoate with 2-phenoxypropanoic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, resulting in the formation of ethyl 4-[(2-phenoxypropanoyl)amino]benzoate. The yield of ethyl 4-[(2-phenoxypropanoyl)amino]benzoate can be optimized by adjusting the reaction conditions, such as the temperature and reaction time.

properties

IUPAC Name

ethyl 4-(2-phenoxypropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-22-18(21)14-9-11-15(12-10-14)19-17(20)13(2)23-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTHTUQZASFOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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